bis (tert-Butyl) isophthalate
Overview
Description
Bis (tert-Butyl) isophthalate is an organic compound with the molecular formula C16H22O4. It is a diester derived from isophthalic acid and tert-butyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis (tert-Butyl) isophthalate typically involves the esterification of isophthalic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions: Bis (tert-Butyl) isophthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isophthalic acid and tert-butyl alcohol.
Transesterification: This compound can participate in transesterification reactions with other alcohols, leading to the exchange of the tert-butyl group with another alkyl group.
Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation under harsh conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as titanium alkoxides or sodium alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Isophthalic acid and tert-butyl alcohol.
Transesterification: New esters with different alkyl groups.
Oxidation: Isophthalic acid derivatives.
Scientific Research Applications
Bis (tert-Butyl) isophthalate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polyesters and other polymers, providing enhanced thermal stability and mechanical properties.
Materials Science: This compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to improve durability and resistance to environmental factors.
Biological Studies: In biological research, this compound can serve as a model compound for studying ester hydrolysis and other biochemical processes.
Industrial Applications: It is employed in the production of plasticizers, which are added to polymers to increase their flexibility and workability.
Mechanism of Action
The mechanism of action of bis (tert-Butyl) isophthalate primarily involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved under acidic or basic conditions, leading to the formation of isophthalic acid and tert-butyl alcohol. These reactions are facilitated by the presence of catalysts that lower the activation energy required for bond cleavage.
Comparison with Similar Compounds
Dimethyl Isophthalate: Another diester of isophthalic acid, but with methyl groups instead of tert-butyl groups.
Diethyl Isophthalate: Similar to bis (tert-Butyl) isophthalate but with ethyl groups.
Dibutyl Isophthalate: Contains butyl groups instead of tert-butyl groups.
Uniqueness: this compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the thermal stability of the compound. This makes it particularly useful in applications requiring high-temperature resistance and durability.
Properties
IUPAC Name |
ditert-butyl benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-8-7-9-12(10-11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBDRGVENJADNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330315 | |
Record name | bis (tert-Butyl) isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33813-32-0 | |
Record name | NSC243724 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis (tert-Butyl) isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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